

Non-invasive DNA Sampling from *Cepaea nemoralis* Mucus: Application Notes and Protocols

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Compound of Interest

Compound Name: *Nemoralisin*

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Introduction

Cepaea nemoralis, the grove snail, is a valuable model organism in evolutionary biology, population genetics, and ecotoxicology. Traditional genetic studies often require invasive tissue sampling, leading to ethical concerns and potential impacts on local populations. This document outlines a detailed, non-invasive method for obtaining high-quality genomic DNA from the mucus of *Cepaea nemoralis*. This approach allows for the genetic analysis of individuals without causing harm, enabling longitudinal studies and the sampling of protected populations.

The primary challenge in working with snail mucus is the high concentration of mucopolysaccharides, which can co-precipitate with DNA and inhibit downstream enzymatic reactions such as PCR.^{[1][2][3]} The protocols detailed below are optimized to overcome these challenges, ensuring reliable DNA extraction for various molecular applications.

Data Presentation: Quantitative Analysis of Non-invasive DNA Sampling

While specific quantitative data for DNA extracted from *Cepaea nemoralis* mucus is not extensively published, the following tables provide representative data from non-invasive

sampling methods in other organisms, which can serve as a benchmark for expected yields and purity. The success of DNA extraction from snail mucus is highly dependent on the removal of inhibitors.[\[1\]](#)[\[2\]](#)

Table 1: Representative DNA Yields from Various Non-Invasive Sampling Methods

Sample Source	Organism	Collection Method	Average DNA Yield (ng/μL)	Reference
Mucus	Freshwater Mussels	Swabbing (4 strokes)	833.8	[4]
Mucus	Freshwater Mussels	Swabbing (6 strokes)	852.6	[4]
Buccal Cells	Human	Swabs (3)	82.2 (mean)	[5]
Buccal Cells	Human	Saline Mouth Rinse	28.2	[6]

Table 2: Representative DNA Purity (A260/A280 Ratio) from Non-Invasive Samples

Sample Source	Organism	Extraction Method	Average A260/A280 Ratio	Reference
Various Tissues	Non-marine molluscs	Modified CTAB	≥ 1.80	[1]
Various Tissues	Non-marine molluscs	Commercial Kit	Comparable to CTAB, but less consistent PCR success	[1]
Buccal Cells	Human	Swabs (3)	1.95 (median)	[5]
Buccal Cells	Human	Saline Mouth Rinse	2.0	[6]

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.^[1]

Experimental Protocols

Protocol 1: Non-invasive Mucus Sample Collection from *Cepaea nemoralis*

Materials:

- Sterile cotton swabs
- Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
- Ethanol (70%) for surface sterilization (optional)
- Gloves

Procedure:

- If possible, gently clean the shell of the snail with a soft brush to remove dirt and debris.
- Allow the snail to acclimate in a clean, moist environment to encourage movement and mucus secretion.
- Gently encourage the snail to crawl onto a clean, sterile surface (e.g., a sterile petri dish).
- Using a sterile cotton swab, gently wipe the pedal (foot) region of the snail where a fresh mucus trail is visible. To maximize DNA collection, it is recommended to swab the area approximately 10 times.
- Carefully place the head of the cotton swab into a sterile microcentrifuge tube.
- Label the tube with a unique identifier for the individual snail.
- Samples can be stored at -20°C until DNA extraction.

Protocol 2: DNA Extraction from Mucus Samples (Modified CTAB Method)

This protocol is adapted from methods proven effective for DNA extraction from molluscan tissues, which are rich in polysaccharides.[1][7]

Materials:

- CTAB lysis buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 0.2% β -mercaptoethanol, 2% PVP)
- Proteinase K (20 mg/mL)
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol, ice-cold
- Ethanol (70%), ice-cold
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Water bath or heat block
- Microcentrifuge
- Vortex mixer

Procedure:

- To the microcentrifuge tube containing the swab head, add 500 μ L of pre-warmed (60°C) CTAB lysis buffer and 5 μ L of Proteinase K.
- Vortex briefly to mix and incubate at 60°C for 1-3 hours with occasional vortexing to lyse the cells and digest proteins.
- After incubation, centrifuge the tube at 12,000 x g for 5 minutes to pellet any debris.
- Carefully transfer the supernatant to a new sterile microcentrifuge tube.
- Add an equal volume of chloroform:isoamyl alcohol (24:1).
- Mix by inverting the tube gently for 5 minutes to form an emulsion.

- Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be cautious not to disturb the interface.
- Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
- Mix gently by inversion until a white DNA precipitate becomes visible.
- Incubate at -20°C for at least 1 hour to enhance precipitation.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant.
- Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet.
- Resuspend the DNA pellet in 30-50 µL of TE buffer.
- Store the extracted DNA at -20°C.

Protocol 3: DNA Quantification and Quality Assessment

Materials:

- Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)
- Agarose gel electrophoresis system

Procedure:

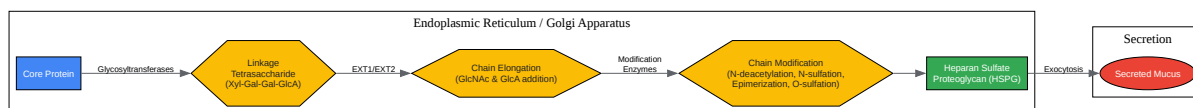
- Quantification:

- Using a spectrophotometer, measure the absorbance at 260 nm to determine the DNA concentration.
- Alternatively, for higher accuracy and to avoid overestimation due to RNA contamination, use a fluorometer with a DNA-specific dye.
- Purity Assessment:
 - Using a spectrophotometer, measure the absorbance at 230 nm, 260 nm, and 280 nm.
 - Calculate the A260/A280 ratio to assess protein contamination. A ratio of ~1.8 is desirable. [\[1\]](#)
 - Calculate the A260/A230 ratio to assess for contamination with polysaccharides and other organic compounds. A ratio between 2.0 and 2.2 is ideal.
- Integrity Assessment:
 - Run an aliquot of the extracted DNA on a 1% agarose gel.
 - Visualize the DNA under UV light after staining with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
 - High molecular weight DNA should appear as a sharp, distinct band near the top of the gel. A smear may indicate DNA degradation.

Visualizations

Signaling Pathway: Glycosaminoglycan Biosynthesis in Gastropods

The primary components of snail mucus are glycoproteins and glycosaminoglycans (GAGs).[\[8\]](#)
[\[9\]](#) The following diagram illustrates a generalized pathway for the biosynthesis of heparan sulfate, a type of GAG found in molluscs.[\[10\]](#)[\[11\]](#) This pathway is crucial for the production of the mucus matrix.

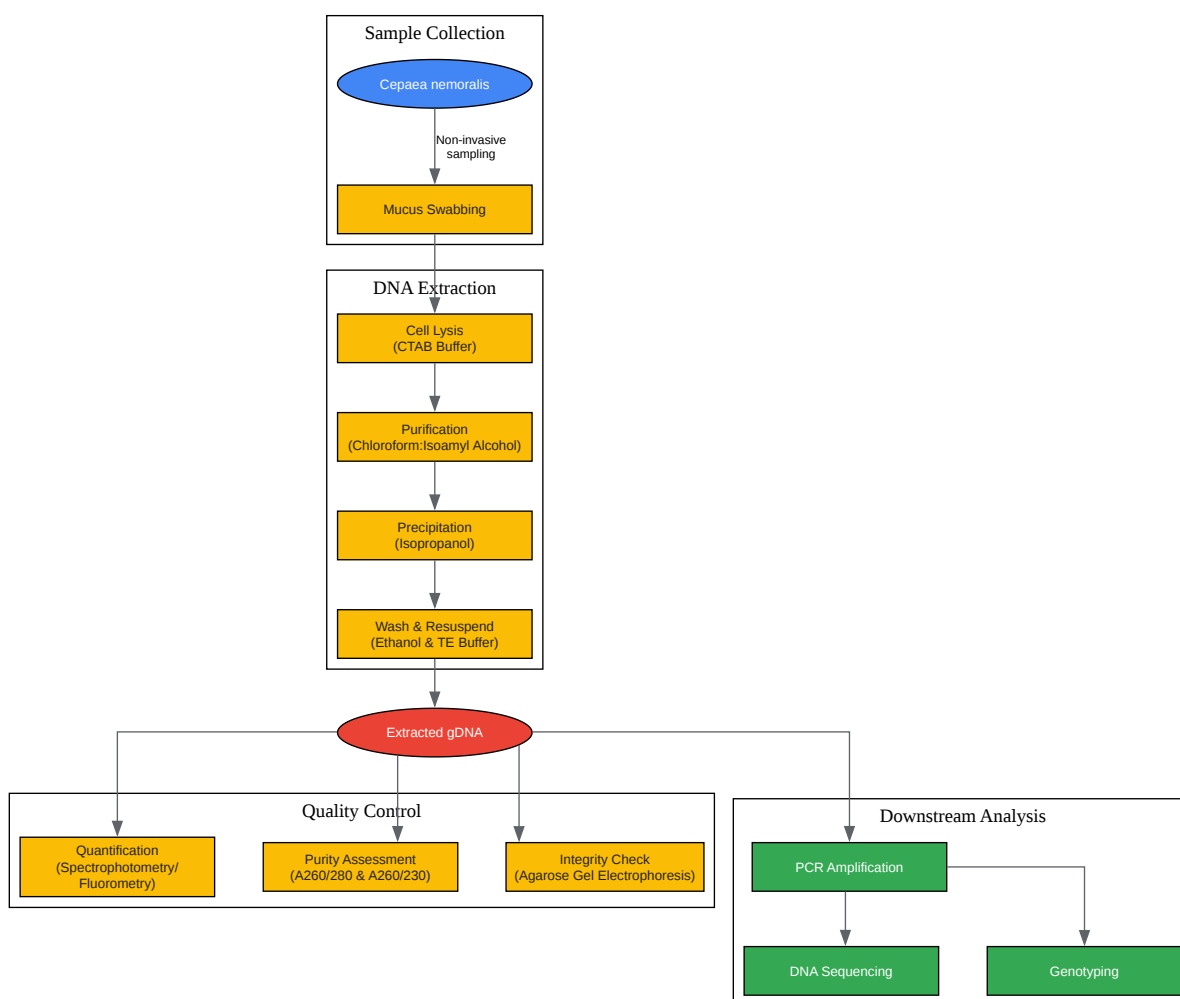


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Caption: Glycosaminoglycan biosynthesis pathway in gastropods.

Experimental Workflow: Non-invasive DNA Sampling and Analysis

The following diagram outlines the complete workflow from sample collection to downstream molecular analysis.



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Caption: Experimental workflow for non-invasive DNA sampling.

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